cis-1,2-Cyclododecanediol
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Overview
Description
cis-1,2-Cyclododecanediol: is an organic compound with the molecular formula C12H24O2 . It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a cyclododecane ring. This compound is known for its stereochemistry, where the hydroxyl groups are positioned on the same side of the cyclododecane ring, giving it the “cis” configuration .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogenation of Cyclododecatriene: One common method involves the hydrogenation of cyclododecatriene in the presence of a suitable catalyst to form cyclododecane, which is then oxidized to produce cis-1,2-Cyclododecanediol.
Epoxidation and Hydrolysis: Another method includes the epoxidation of cyclododecene followed by hydrolysis to yield this compound.
Industrial Production Methods: Industrial production typically involves large-scale hydrogenation and oxidation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-1,2-Cyclododecanediol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclododecane.
Substitution: The hydroxyl groups can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for converting hydroxyl groups to chlorides.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces cyclododecane.
Substitution: Produces various substituted cyclododecanes.
Scientific Research Applications
cis-1,2-Cyclododecanediol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which cis-1,2-Cyclododecanediol exerts its effects involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and interactions . This compound can also participate in various chemical reactions, altering the structure and function of other molecules .
Comparison with Similar Compounds
trans-1,2-Cyclododecanediol: The trans isomer has hydroxyl groups on opposite sides of the cyclododecane ring.
1,2-Cyclodecanediol: A similar compound with a smaller ring size.
Uniqueness: cis-1,2-Cyclododecanediol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it particularly valuable in certain chemical syntheses and industrial applications .
Properties
CAS No. |
4422-05-3 |
---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(1R,2S)-cyclododecane-1,2-diol |
InChI |
InChI=1S/C12H24O2/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11-14H,1-10H2/t11-,12+ |
InChI Key |
HAMFVYJFVXTJCJ-TXEJJXNPSA-N |
Isomeric SMILES |
C1CCCCC[C@@H]([C@@H](CCCC1)O)O |
Canonical SMILES |
C1CCCCCC(C(CCCC1)O)O |
Origin of Product |
United States |
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